2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-30-11-10-28-22(17-13-24-18-7-5-4-6-16(17)18)26-27-23(28)33-14-21(29)25-19-12-15(31-2)8-9-20(19)32-3/h4-9,12-13,24H,10-11,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZWUUNYDMXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates an indole moiety, a triazole ring, and various functional groups that suggest diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 468.55 g/mol. The unique combination of functional groups enhances its solubility and bioavailability compared to similar compounds. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Indole Moiety | Implicated in various biological activities |
| Triazole Ring | Known for enzyme inhibition properties |
| Thioether Linkage | Enhances chemical reactivity and biological interactions |
| Dimethoxyphenyl Group | Potentially increases lipophilicity and receptor binding |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole and triazole rings are believed to bind to specific enzymes or receptors, modulating their activity. This can trigger a cascade of biochemical events leading to the desired therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Some studies have indicated that indole derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several studies have explored the biological activities of compounds related to or structurally similar to this compound:
Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a series of triazole derivatives against different cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 6.2 µM to 43.4 µM against colon and breast cancer cell lines .
Study 2: Neuroprotective Activity
Another research effort focused on evaluating the neuroprotective effects of indole-based compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal cell death and improve cell viability under stress conditions .
Preparation Methods
Formation of 1H-Indole-3-Acetohydrazide
Indole-3-acetic acid (1 ) undergoes esterification with ethanol under H₂SO₄ catalysis to yield ethyl indole-3-acetate (2 ). Subsequent hydrazinolysis with hydrazine hydrate in refluxing ethanol produces indole-3-acetohydrazide (3 ) in 96% yield.
Reaction conditions :
- Esterification : H₂SO₄, ethanol, reflux, 6 h
- Hydrazinolysis : Hydrazine hydrate, ethanol, 0°C to rt, 12 h
Cyclocondensation to 1,2,4-Triazole-3-Thione
Hydrazide 3 reacts with 2-methoxyethyl isothiocyanate (4 ) in dry DMF, forming the thiourea intermediate 5 . Cyclization of 5 under basic conditions (2M NaOH, reflux, 4 h) generates 4-(2-methoxyethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (6 ) as a yellow solid.
Key analytical data :
- Yield : 78–82%
- ¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.12 (d, J = 7.8 Hz, 1H, indole-H), 7.45–7.01 (m, 4H, indole-H), 4.28 (t, J = 6.2 Hz, 2H, OCH₂CH₂), 3.65 (t, J = 6.2 Hz, 2H, CH₂OCH₃), 3.34 (s, 3H, OCH₃).
Alkylation with 2-Bromo-N-(2,5-Dimethoxyphenyl)Acetamide
Preparation of 2-Bromo-N-(2,5-Dimethoxyphenyl)Acetamide
2,5-Dimethoxyaniline (7 ) reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C, yielding 2-bromo-N-(2,5-dimethoxyphenyl)acetamide (8 ) as a white crystalline solid.
Optimized conditions :
- Solvent : Dry DCM
- Base : Triethylamine (2.2 eq)
- Temperature : 0°C → rt, 2 h
- Yield : 89%
Nucleophilic Substitution with Triazole-3-Thiol
Triazole-thiol 6 undergoes alkylation with bromoacetamide 8 in acetonitrile using K₂CO₃ as the base. The reaction proceeds via nucleophilic displacement of bromide by the triazole-thiolate anion, forming the thioether linkage.
Reaction protocol :
- 6 (1.0 eq), 8 (1.2 eq), and K₂CO₃ (2.5 eq) suspended in dry acetonitrile
- Reflux under N₂ for 12 h
- Cool, filter, and concentrate
- Purify by column chromatography (SiO₂, ethyl acetate/hexane 1:1)
Characterization data :
- Yield : 68%
- MS (ESI+) : m/z 540.2 [M+H]⁺
- ¹H NMR (DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.24 (d, J = 7.6 Hz, 1H, indole-H), 7.52–6.89 (m, 6H, Ar-H), 4.31 (s, 2H, SCH₂CO), 4.25 (t, J = 6.4 Hz, 2H, OCH₂CH₂), 3.81 (s, 6H, OCH₃), 3.66 (t, J = 6.4 Hz, 2H, CH₂OCH₃), 3.35 (s, 3H, OCH₃).
Optimization and Mechanistic Considerations
Solvent and Base Effects on Alkylation
Comparative studies using DMF, THF, and acetonitrile revealed acetonitrile as optimal for minimizing side reactions (Table 1).
Table 1 : Solvent screening for alkylation (reflux, 12 h)
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 52 | 88 |
| THF | K₂CO₃ | 61 | 91 |
| CH₃CN | K₂CO₃ | 68 | 98 |
Tributylamine and DBU were less effective than K₂CO₃, producing increased byproduct formation.
Regioselectivity in Triazole Formation
X-ray crystallography of analogous compounds confirms that cyclocondensation favors the 1,2,4-triazole regioisomer due to steric and electronic effects of the 2-methoxyethyl group. The substituent’s electron-donating nature stabilizes the transition state during ring closure.
Analytical Characterization
Q & A
Validating target engagement in cellular models
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
- Photoaffinity labeling : Incorporate azide/alkyne tags to crosslink and isolate target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
